molecular formula C3H9Br2N B145992 3-Bromopropylamine hydrobromide CAS No. 5003-71-4

3-Bromopropylamine hydrobromide

Cat. No. B145992
CAS RN: 5003-71-4
M. Wt: 218.92 g/mol
InChI Key: PQIYSSSTRHVOBW-UHFFFAOYSA-N
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Description

3-Bromopropylamine hydrobromide is a chemical compound that has been utilized in various synthetic applications. It serves as a versatile reagent for the alkylation of cysteine residues in proteins and peptides, as described in a study where it was used for the quantitative analysis of cysteine residues, showing that its derivative, S-3-aminopropylcysteine, elutes uniquely in amino acid analysis systems .

Synthesis Analysis

The synthesis of compounds related to 3-bromopropylamine hydrobromide often involves bromination reactions. For instance, 5,6-dihydro-4H-1,3-oxazine hydrobromides were synthesized through the autocyclization of N-(3-bromopropyl)amides . Another study reported the synthesis of a bromo-capped diruthenium complex that generates bromine in situ, which could be related to the reactivity of bromine in compounds like 3-bromopropylamine hydrobromide . Additionally, the synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine, was reported to be simple, efficient, and environmentally friendly .

Molecular Structure Analysis

The molecular structure of compounds containing bromine, similar to 3-bromopropylamine hydrobromide, has been studied using various techniques. For example, the structure of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride was determined by X-ray diffraction analysis10. This highlights the importance of structural analysis in understanding the properties and reactivity of brominated compounds.

Chemical Reactions Analysis

3-Bromopropylamine hydrobromide and related compounds participate in a variety of chemical reactions. The formation of 1-azabicyclo[1.1.0]butane from 2,3-dibromopropylamine hydrobromide through a cyclization pathway involving intramolecular coordination is one such example . Bromination reactions are also common, as seen in the selective synthesis of brominated bipyridines and the preparation of brominated pyridines [6, 7].

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromopropylamine hydrobromide are influenced by the presence of the bromine atom and the amine group. The reactivity of bromine atoms in brominated pyridines, for instance, was studied to prepare various derivatives, indicating the influence of bromine on the chemical behavior of these compounds . The autocyclization efficiency of N-(3-bromopropyl)amides is also affected by electron-donating amide α-substituents, which is relevant to the properties of 3-bromopropylamine hydrobromide .

Scientific Research Applications

CO2 Capture

3-Bromopropylamine hydrobromide is utilized in the synthesis of a room temperature ionic liquid for CO2 capture. The ionic liquid, formed by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, can reversibly sequester CO2 as a carbamate salt. This substance is comparable in efficiency to commercial amine sequestering agents, is nonvolatile, and functions without water (Bates, Mayton, Ntai, & Davis, 2002).

Novel Chemical Synthesis

The compound reacts with N-hydroxyphthalimide in the presence of DBU, leading to the formation of N-(3-aminooxypropyl)-phthalimide due to an unusual intramolecular rearrangement. This reaction is part of a process to synthesize novel oxa-isosteres of spermidine and spermine (Lin, Maguire, & Brown, 1994).

Amino Acid Analysis

3-Bromopropylamine hydrobromide is used for quantitative analysis of cysteine residues in proteins and peptides. It produces a unique derivative, S-3-aminopropylcysteine, which elutes distinctly in amino acid analysis systems. This method is effective for quantitating cysteine in proteins (Hale, Beidler, & Jue, 1994).

Fluorescent Analog Synthesis

It is involved in the synthesis of a fluorescent analog of polychlorinated biphenyls. The reaction introduces a free primary amine group into the parent compound, aiding in the development of a continuous flow immunosensor assay for detecting polychlorinated biphenyls (Charles, Conrad, Jacobs, Bart, & Kusterbeck, 1995).

Protein Sequencing

In protein sequencing, it is used for the alkylation of cysteine residues. This facilitates the identification of cysteines during sequencing and has advantages over other alkylating agents due to low background and the absence of preview (Jue & Hale, 1994).

Passivation in Solar Cells

3-Bromopropylamine hydrobromide is used in the passivation of surface defects in all-inorganic CsPbI2Br carbon-based perovskite solar cells. It improves the photoelectric conversion efficiency of these solar cells by facilitating better energy level arrangement and accelerating the extraction of holes (Huo et al., 2023).

Safety And Hazards

3-Bromopropylamine hydrobromide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . Protective clothing should be worn when there is a risk of exposure .

properties

IUPAC Name

3-bromopropan-1-amine;hydrobromide
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InChI

InChI=1S/C3H8BrN.BrH/c4-2-1-3-5;/h1-3,5H2;1H
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InChI Key

PQIYSSSTRHVOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Br2N
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Related CAS

18370-81-5 (Parent)
Record name 1-Propanamine, 3-bromo-, hydrobromide (1:1)
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DSSTOX Substance ID

DTXSID8063674
Record name 3-Bromopropylamine hydrobromide
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Molecular Weight

218.92 g/mol
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Physical Description

Hygroscopic crystalline powder; [Alfa Aesar MSDS]
Record name 3-Bromopropylamine hydrobromide
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Product Name

3-Bromopropylamine hydrobromide

CAS RN

5003-71-4
Record name 3-Bromopropylamine hydrobromide
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Record name 1-Propanamine, 3-bromo-, hydrobromide (1:1)
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Record name 3-Bromopropylamine hydrobromide
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Record name 3-Bromopropylamine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
764
Citations
LW Deady - 1962 - ir.canterbury.ac.nz
A number of N-(3-bromopropyl) arylamine hydrohalides have been prepared. Their behaviour with various bases has been investigated and it has been shown that, under certain …
Number of citations: 0 ir.canterbury.ac.nz
K Hayashi, Y Ikee, S Goto, M Shiro… - Chemical and …, 2004 - jstage.jst.go.jp
The effective formation of 1-azabicyclo [1.1. 0] butane (2) by treatment of 2, 3-dibromopropylamine hydrobromide (1) with n-BuLi could be understood considering a rational reaction …
Number of citations: 21 www.jstage.jst.go.jp
LR Orelli, MB Garcia, F Niemevz… - Synthetic …, 1999 - Taylor & Francis
… Compounds 1 are readily obtained with high yields by aminolysis of 3-bromopropylamine hydrobromide with aromatic amines. The present synthetic strategy was extended to the …
Number of citations: 21 www.tandfonline.com
ED Bates, RD Mayton, I Ntai… - Journal of the American …, 2002 - ACS Publications
… Reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, followed by workup and anion exchange, yields a new room temperature ionic liquid incorporating a cation with …
Number of citations: 641 pubs.acs.org
RF Parcell, FP Hauck Jr - The Journal of Organic Chemistry, 1963 - ACS Publications
… The reaction of 3-bromopropylamine hydrobromide with suitable enamines and imines indimethylformamide has beenshown to be a general route to tetrahydropyridines. These …
Number of citations: 48 pubs.acs.org
A Rinaldi, S Dernini, C De Marco - Journal of Chromatography A, 1975 - Elsevier
… Calif., USA); and 3-bromopropylamine hydrobromide …
Number of citations: 1 www.sciencedirect.com
RF Parcell - Journal of the American Chemical Society, 1959 - ACS Publications
… react similarly with 3-bromopropylamine hydrobromide to pro… the failure of 3-bromopropylamine hydrobromide to react with 1- … However, N-methyl-3bromopropylamine hydrobromide …
Number of citations: 13 pubs.acs.org
L Moreno, I Berenguer, A Diaz, P Marín… - Bioorganic & Medicinal …, 2014 - Elsevier
… We report herein an efficient two-step method to prepare new HHIP by the reaction of an enamine with 3-bromopropylamine hydrobromide. Some synthesized compounds showed …
Number of citations: 6 www.sciencedirect.com
PT Charles, DW Conrad, MS Jacobs, JC Bart… - Bioconjugate …, 1995 - ACS Publications
… The reaction of 2,3,5-trichlorophenol with 3-bromopropylamine hydrobromide under basic conditions was used to introduce a free primary amine group into the parent compound by …
Number of citations: 48 pubs.acs.org
G Lai - Synthetic Communications, 2001 - Taylor & Francis
… The reaction of benzaldehyde with 3-bromopropylamine hydrobromide in THF in the presence of triethylamine and anhydrous sodium sulfate at room temperature readily provided the …
Number of citations: 15 www.tandfonline.com

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